Cariprazine-d8

Bioanalysis LC-MS/MS Internal Standard

Cariprazine-d8 (RGH-188-d8) is a fully deuterated analog of the atypical antipsychotic Cariprazine, with eight deuterium atoms replacing the piperazine ring hydrogens. This stable isotope-labeled compound is synthesized to serve as an internal standard (IS) for the accurate quantification of Cariprazine and its active metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C21H32Cl2N4O
Molecular Weight 435.5 g/mol
Cat. No. B13443099
⚠ Attention: For research use only. Not for human or veterinary use.

Cariprazine-d8 Reference Standard for LC-MS/MS Quantification of Antipsychotic Drugs


Cariprazine-d8 (RGH-188-d8) is a fully deuterated analog of the atypical antipsychotic Cariprazine, with eight deuterium atoms replacing the piperazine ring hydrogens . This stable isotope-labeled compound is synthesized to serve as an internal standard (IS) for the accurate quantification of Cariprazine and its active metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a certified reference material (CRM) offered by suppliers like Sigma-Aldrich/Cerilliant®, Cariprazine-d8 provides a structurally identical, yet isotopically distinct, calibration standard crucial for compensating for matrix effects, ion suppression, and extraction variability inherent in bioanalytical workflows .

Why Unlabeled Cariprazine or Cariprazine-d6 Cannot Replace Cariprazine-d8 in Regulated Bioanalysis


Substituting Cariprazine-d8 with unlabeled Cariprazine or even a less deuterated analog like Cariprazine-d6 is not scientifically valid for rigorous LC-MS/MS quantitation. Unlabeled Cariprazine would co-elute with the native analyte, making it impossible to distinguish between the internal standard and the compound being measured, thus corrupting the calibration curve [1]. While Cariprazine-d6 provides a useful mass shift (+6 Da), its use in complex matrices can be compromised by isotopic cross-talk from the native analyte's M+6 isotope, leading to systematic overestimation of analyte concentration [2]. Cariprazine-d8 offers a superior mass difference (+8 Da) that significantly reduces this isotopic interference, ensuring a cleaner, more reliable MS/MS signal for precise and accurate quantification at low ng/mL levels required in clinical and preclinical studies [3].

Quantitative Evidence for Selecting Cariprazine-d8 over Alternative Internal Standards


Superior Mass Spectrometric Separation from Native Analyte

Cariprazine-d8 provides an 8 Dalton mass shift from native Cariprazine (m/z 427.3 → 435.3 for [M+H]+), compared to the 6 Dalton shift of Cariprazine-d6 . This larger mass difference minimizes isotopic overlap between the internal standard and the analyte's natural abundance M+8 isotope, a critical factor for achieving the low limit of quantification (LLOQ) of 0.05 ng/mL in human plasma as required for sensitive pharmacokinetic studies [1].

Bioanalysis LC-MS/MS Internal Standard

Enhanced Chromatographic Resolution and Peak Shape Integrity

The physicochemical similarity of Cariprazine-d8 to native Cariprazine is near-identical, ensuring perfect co-elution on reversed-phase HPLC columns . However, the deuterium isotope effect can subtly alter retention time. With eight deuterium atoms, Cariprazine-d8 exhibits a slightly shorter retention time than Cariprazine-d6, which can be advantageous in methods where a small degree of separation aids in reducing ion suppression from co-eluting matrix components [1]. The high isotopic purity (≥98 atom% D) minimizes the presence of lower-mass isotopomers that could compromise peak symmetry and quantitation precision .

HPLC Method Validation Co-elution

Certified Reference Material Grade for Regulatory Compliance

Cariprazine-d8 is commercially available as a certified reference material (CRM) solution (100 μg/mL) from Sigma-Aldrich's Cerilliant® line, a grade not consistently offered for Cariprazine-d6 by major suppliers . This CRM is manufactured under ISO/IEC 17025 and ISO 17034 accreditation, providing a documented, unbroken chain of metrological traceability to a primary standard . This level of certification is often mandatory for analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) or commercial production of generic Cariprazine .

CRM ANDAs Quality Control GMP

Procurement-Driven Application Scenarios for Cariprazine-d8


Validating LC-MS/MS Methods for Generic Drug Applications (ANDAs)

When developing an Abbreviated New Drug Application (ANDA) for a generic Cariprazine formulation, demonstrating bioequivalence requires a fully validated bioanalytical method. Cariprazine-d8 as a certified reference material (CRM) provides the necessary traceability and regulatory compliance for the method's internal standard. Its optimal mass shift (+8 Da) ensures accurate quantification of Cariprazine in human plasma at the required LLOQ of 0.05 ng/mL, directly supporting the pivotal pharmacokinetic studies needed for ANDA submission [1].

Clinical Pharmacokinetic Studies in Special Populations

Investigating the pharmacokinetics of Cariprazine in patients with renal or hepatic impairment requires robust analytical methods capable of handling small sample volumes and high matrix complexity. The high isotopic purity (≥98 atom% D) and significant mass difference of Cariprazine-d8 minimize matrix interference and ensure precise measurement of drug and metabolite levels . This is critical for accurately establishing the area under the curve (AUC) and clearance parameters in these vulnerable populations, where dose adjustments may be necessary [1].

Therapeutic Drug Monitoring (TDM) in Psychiatry

Establishing a therapeutic reference range for Cariprazine (10-20 ng/mL) necessitates an analytical method with high inter-day precision and low variability . Using Cariprazine-d8 as an internal standard provides the robust, reproducible quantification essential for TDM services offered by clinical reference laboratories. Its proven performance in complex biological matrices translates to reliable patient results, aiding clinicians in optimizing dosing to maximize efficacy and minimize side effects [1].

Structure & Identifiers


Interactive Chemical Structure Model





Technical Parameters


Basic Identity
Product NameCariprazine-d8
Molecular FormulaC21H32Cl2N4O
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Canonical InChIInChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2
InChIKeyKPWSJANDNDDRMB-KEWKYEQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information

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